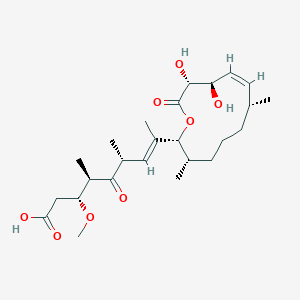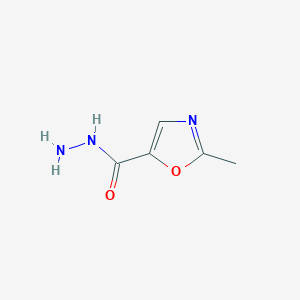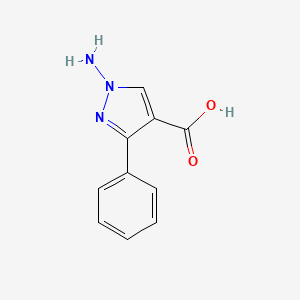![molecular formula C8H7N3O2 B12855997 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methoxy group at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of α-bromoketones and 2-aminopyrazine derivatives, which undergo a cyclization reaction to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free or catalyst-free conditions to enhance yield and reduce environmental impact. Microwave irradiation has been employed to accelerate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid.
Reduction: 5-Methoxyimidazo[1,2-a]pyrazine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals with potential antiviral, antibacterial, and anticancer activities.
Organic Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Due to its unique structural properties, it may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can modulate biological pathways and lead to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.
5-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both methoxy and aldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H7N3O2 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-5H,1H3 |
InChI-Schlüssel |
UTIWYIFPAHAUDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC2=NC(=CN12)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)







